(5-Bromo-2-methoxyphenyl)(difluoromethyl)imino-lambda6-sulfanone

Description

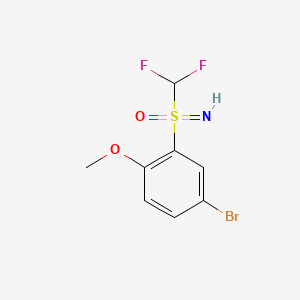

(5-Bromo-2-methoxyphenyl)(difluoromethyl)imino-lambda6-sulfanone is a sulfanone derivative characterized by a brominated methoxyphenyl group and a difluoromethyl substituent attached to an imino-lambda6-sulfanone core. This compound is cataloged under the identifier EN300-303669 .

Properties

Molecular Formula |

C8H8BrF2NO2S |

|---|---|

Molecular Weight |

300.12 g/mol |

IUPAC Name |

(5-bromo-2-methoxyphenyl)-(difluoromethyl)-imino-oxo-λ6-sulfane |

InChI |

InChI=1S/C8H8BrF2NO2S/c1-14-6-3-2-5(9)4-7(6)15(12,13)8(10)11/h2-4,8,12H,1H3 |

InChI Key |

PATXTCABDKJEFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=N)(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for this compound are not widely documented. research is ongoing, and industrial production methods may emerge in the future.

Chemical Reactions Analysis

- The compound may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific reaction. For example:

Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Substitution: Halogenation reactions using bromine or other halogens.

- Major products formed would vary based on the reaction type.

Scientific Research Applications

- Research applications span multiple fields:

Chemistry: Investigating reactivity and novel synthetic pathways.

Biology: Studying its impact on biological systems.

Medicine: Exploring potential pharmaceutical applications.

Industry: Developing new materials or catalysts.

- Specific studies would provide more insights.

Mechanism of Action

- The exact mechanism remains elusive due to limited research.

- Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

Substituent Variations in Imino-Lambda6-Sulfanones

The target compound belongs to a broader class of imino-lambda6-sulfanones, which differ in aryl/heteroaryl substituents and alkyl/fluoroalkyl groups. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : The difluoromethyl group in the target compound enhances polarity and electron-withdrawing capacity compared to dimethyl or methyl analogs (e.g., vs. ). This may influence reactivity in nucleophilic substitution or oxidation reactions.

- Aromatic Interactions : The 5-bromo-2-methoxyphenyl group provides a balance of lipophilicity (bromine) and moderate polarity (methoxy), contrasting with the polar hydroxyphenyl or electron-deficient chloropyrimidine .

- Metabolic Stability: Fluorine substitution, as seen in the target compound, is associated with improved metabolic resistance compared to non-fluorinated analogs, a trend noted in fluorinated pharmaceuticals .

Pharmacological and Physicochemical Properties

- Solubility : The difluoromethyl group may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., ) but improve membrane permeability due to increased lipophilicity.

- Binding Affinity : The bromine and methoxy substituents could enhance binding to hydrophobic protein pockets, as seen in brominated pharmaceuticals .

- Conformational Effects: Fluorine’s stereoelectronic effects may rigidify the sulfanone core, optimizing interactions with biological targets .

Biological Activity

(5-Bromo-2-methoxyphenyl)(difluoromethyl)imino-lambda6-sulfanone is a synthetic organic compound characterized by its unique functional groups, which include a bromo-substituted phenyl ring and a difluoromethyl group. The presence of the sulfanone moiety adds to its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 300.12 g/mol. The compound has been noted for its unique combination of difluoromethyl and sulfonamide functionalities, which may enhance its biological activity compared to structurally similar compounds .

The biological activity of this compound is largely predicted through computational methods, such as quantitative structure-activity relationship (QSAR) modeling. These models suggest that compounds with similar structures may exhibit various activities, including:

- Antimicrobial : Potential interactions with bacterial enzymes or receptors.

- Anti-inflammatory : Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

- Antioxidant : Scavenging of free radicals due to the presence of the methoxy group .

Biological Activity Data Table

The following table summarizes some relevant compounds related to this compound, highlighting their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| 5-Bromo-2-methoxybenzaldehyde | Aromatic system with bromo and methoxy groups | Antioxidant |

| Difluoromethylbenzene | Difluoromethyl group on an aromatic ring | Industrial solvent |

| This compound | Bromo-substituted phenyl, difluoromethyl, sulfonamide | Antimicrobial potential |

Case Studies and Research Findings

- Antibacterial Activity : A study investigated the antibacterial properties of various sulfonamide derivatives, including those with difluoromethyl groups. Results indicated enhanced efficacy against Gram-positive bacteria due to structural modifications similar to those in this compound .

- Anti-inflammatory Effects : Research on related compounds has shown that the presence of difluoromethyl groups can modulate inflammatory responses in cellular models. This suggests that this compound may possess similar properties, warranting further investigation .

- Toxicity Assessment : Limited toxicity data are available; however, preliminary studies indicate low cytotoxicity towards various cell lines, suggesting a favorable safety profile for potential therapeutic use .

Applications in Scientific Research

The compound's unique structure opens avenues for applications in various fields:

- Medicinal Chemistry : As a potential scaffold for developing new antimicrobial or anti-inflammatory drugs.

- Agricultural Chemistry : Possible applications as a pesticide or herbicide due to its biological activity.

- Material Science : Utilization in synthesizing novel materials with specific chemical properties .

Future Directions

Future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific pathways affected by the compound.

- Expanded Biological Testing : Assessing activity against a broader range of pathogens and inflammatory models.

- Synthesis Optimization : Developing more efficient methods for producing this compound to facilitate further research into its properties and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.